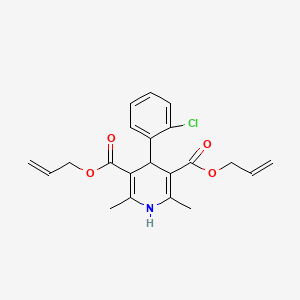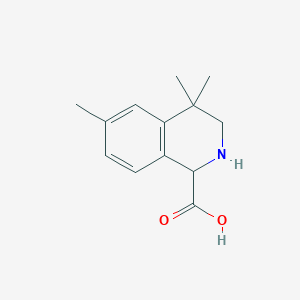
4,4,7-トリメチル-1,2,3,4-テトラヒドロイソキノリン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
科学的研究の応用
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (tic), a related compound, is a core structural motif in a large number of tailored enzyme inhibitors and potent receptor ligands . It is used as a conformationally restricted analog of phenylalanine (Phe) and sometimes a more hydrophobic one for proline (Pro), which usually results in an increase in bioavailability, selectivity, and potency .
Mode of Action
It can be inferred from the related compound tic, that it interacts with its targets by acting as a conformationally restricted analog of phenylalanine (phe) and sometimes a more hydrophobic one for proline (pro) .
Biochemical Pathways
Tic, a related compound, is known to be involved in a wide range of pharmacological applications .
Pharmacokinetics
It is known that tic, a related compound, usually results in an increase in bioavailability, selectivity, and potency when used as a conformationally restricted analog of phenylalanine (phe) and sometimes a more hydrophobic one for proline (pro) .
Result of Action
Tic, a related compound, is known to be a core structural motif in a large number of tailored enzyme inhibitors and potent receptor ligands .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity. These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . Common reagents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), which act as cooxidants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are increasingly being applied to the synthesis of tetrahydroisoquinoline derivatives .
化学反応の分析
Types of Reactions
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP.
Reduction: NaBH₄.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives .
特性
IUPAC Name |
4,4,6-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-4-5-9-10(6-8)13(2,3)7-14-11(9)12(15)16/h4-6,11,14H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHJWKUOLTNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid](/img/structure/B2449313.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2449316.png)
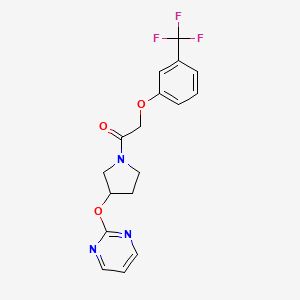
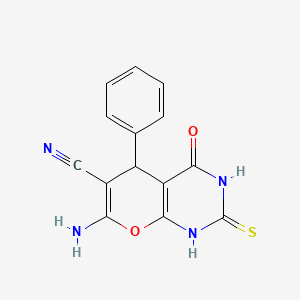
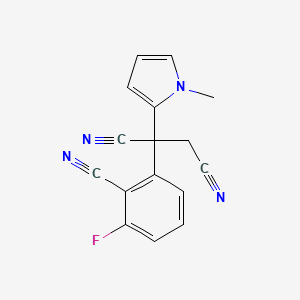
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)
![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)
![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/new.no-structure.jpg)
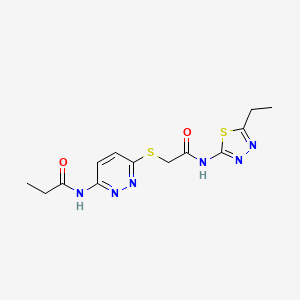
![methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2449327.png)
![1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2449329.png)
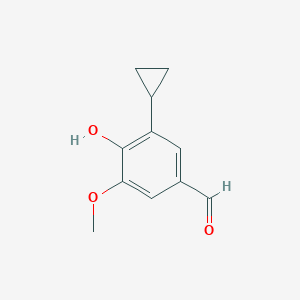
![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)
